molecular formula C34H35NO4 B408671 2-Methylpropyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methylpropyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B408671
M. Wt: 521.6g/mol
InChI Key: XBGKLUMHCOBGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula C34H35NO4 It is characterized by its unique quinolinecarboxylate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as benzyloxyphenyl derivatives and quinolinecarboxylate precursors. These intermediates undergo a series of reactions, including condensation, cyclization, and esterification, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions, including the use of advanced catalysts and automated systems to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinolinecarboxylate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinolinecarboxylate analogs.

Scientific Research Applications

2-Methylpropyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents.

    Industry: In industrial applications, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of isobutyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other macromolecules, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to nucleic acids to affect gene expression. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Quinolinecarboxylates: Compounds with similar quinolinecarboxylate structures, such as ethyl 4-quinolinecarboxylate and methyl 4-quinolinecarboxylate, share some chemical properties and reactivity.

    Benzyloxyphenyl Derivatives: Compounds like benzyloxyphenyl acetic acid and benzyloxyphenyl ethanol have similar benzyloxyphenyl groups, contributing to their chemical behavior.

Uniqueness

2-Methylpropyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H35NO4

Molecular Weight

521.6g/mol

IUPAC Name

2-methylpropyl 2-methyl-5-oxo-7-phenyl-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C34H35NO4/c1-22(2)20-39-34(37)31-23(3)35-28-18-26(25-14-8-5-9-15-25)19-29(36)33(28)32(31)27-16-10-11-17-30(27)38-21-24-12-6-4-7-13-24/h4-17,22,26,32,35H,18-21H2,1-3H3

InChI Key

XBGKLUMHCOBGHG-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OCC(C)C

Origin of Product

United States

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